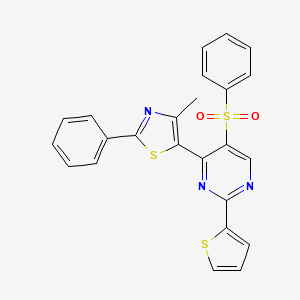![molecular formula C10H10IN3S B2405679 4-(Azetidin-1-il)-5-yodo-2-metiltieno[2,3-d]pirimidina CAS No. 2172588-21-3](/img/structure/B2405679.png)
4-(Azetidin-1-il)-5-yodo-2-metiltieno[2,3-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine: is a heterocyclic compound that features a unique combination of azetidine, iodine, and thieno[2,3-d]pyrimidine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of iodine and the thieno[2,3-d]pyrimidine core makes it a valuable scaffold for developing new pharmaceuticals and studying various chemical reactions.
Aplicaciones Científicas De Investigación
Chemistry: 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create analogs with improved pharmacological properties. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine typically involves multi-step reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the iodine atom .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the iodine atom.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substituted Thieno[2,3-d]pyrimidines: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Mecanismo De Acción
The mechanism of action of 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparación Con Compuestos Similares
Benzimidazole Derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Pyridazine Derivatives: Exhibiting a wide range of biological activities such as antihypertensive and anticancer effects.
Uniqueness: 1-{5-iodo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is unique due to the combination of the azetidine ring and the thieno[2,3-d]pyrimidine core This structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds
Propiedades
IUPAC Name |
4-(azetidin-1-yl)-5-iodo-2-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3S/c1-6-12-9(14-3-2-4-14)8-7(11)5-15-10(8)13-6/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZACLOMKUASDDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=CSC2=N1)I)N3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2405597.png)




![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)

amine](/img/structure/B2405615.png)


